1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol
Overview
Description
1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is a 1-hexadecanoyl-2-acyl-sn-glycero-3-phospho-1D-myo-inositol in which the 2-acyl group is also hexadecanoyl . It is functionally related to a hexadecanoic acid .
Molecular Structure Analysis
The molecular formula of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is C41H79O13P . The molecular weight is 811.0 g/mol . The IUPAC name is [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol include a molecular weight of 811.0 g/mol . The compound has a complex structure with multiple functional groups, including ester linkages and multiple hydroxyl groups .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Enantiomerically pure lysophosphatidylinositols and alkylphosphoinositols, including variants of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol, have been synthesized with high optical purity, providing tools for studying cell signaling and modulation of cell activity (Filthuth & Eibl, 1992).
- Stereoisomer Analysis : Research demonstrates the importance of the chirality of the inositol ring in the phosphorylation process and indicates that the enzyme phosphatidylinositol 4-kinase exhibits tolerance to changes in fatty acid composition, a crucial insight for understanding the biological activity of phosphatidylinositols (Young et al., 1990).
Functional Studies and Signal Transduction
- Phosphoinositides in Signaling : Phosphatidylinositol analogs, including 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol, are synthesized to investigate their role in intracellular signaling. Such compounds are integral to understanding signal transduction mechanisms (Aneja et al., 1997).
- Hydrolysis and Enzymatic Activity : The study of short acyl chain inositol lipids' hydrolysis by phospholipase C-delta 1, including variants of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol, sheds light on the relationship between substrate aggregation and enzyme activation, contributing to our understanding of lipid metabolism and enzyme-substrate interactions (Rebecchi et al., 1993).
Biochemical Synthesis and Modifications
- Photoactivatable Analogues : The synthesis of photoactivatable analogues of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol provides tools for investigating cellular processes with greater precision and understanding the dynamics of lipid-mediated signaling pathways (Chen et al., 1996).
- Fluorescent Phosphatidylinositol Analogue : The development of a fluorescent analogue of phosphatidylinositol, similar in structure to 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol, enables the study of lipid dynamics and interactions in biological systems with enhanced visualization techniques (Somerharju & Wirtz, 1982).
properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38+,39-,40-,41?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUKXRINTKQBRQ-FOENULIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79O13P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349253 | |
Record name | PIno(32:0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol | |
CAS RN |
28366-80-5 | |
Record name | PIno(32:0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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